
D-ALANINE (<5% L) (D7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-ALANINE (<5% L) (D7) is a useful research compound. Molecular weight is 96.1. The purity is usually 98%.
BenchChem offers high-quality D-ALANINE (<5% L) (D7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-ALANINE (<5% L) (D7) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosynthesis and Industrial Applications
D-Alanine is recognized for its potential in the biosynthesis of various compounds and materials. Recent studies highlight the efficient production of D/L-alanine using recombinant strains of Escherichia coli, which can be harnessed for large-scale industrial applications. The maximum concentrations achieved were 6.48 g/L for D-alanine and 7.05 g/L for L-alanine under optimized conditions . This efficient production process opens avenues for:
- Bioproduct Manufacturing : D-Alanine serves as a precursor in the synthesis of biodegradable plastics such as polyester amides (PEAs) and polylactic acid (PLA), contributing to environmentally friendly manufacturing practices .
- Food Industry : It is utilized as an artificial sweetener, enhancing flavor profiles without adding calories .
Therapeutic Applications
D-Alanine has shown promise in therapeutic contexts, particularly concerning inflammatory diseases and viral infections:
- Inflammatory Bowel Disease : Research indicates that D-alanine can mitigate intestinal inflammation. In murine models of ulcerative colitis, administration of D-alanine significantly reduced the disease activity index and suppressed pro-inflammatory cytokines such as IL-12p35 and IL-23p19 . This suggests a potential role for D-alanine in managing inflammatory bowel diseases.
- Viral Infections : Studies have demonstrated that D-alanine supplementation can improve outcomes in severe viral infections. For instance, in models of influenza A virus (IAV) infection, mice treated with D-alanine exhibited less weight loss and reduced viral titers compared to controls . Similar protective effects were observed in mouse models infected with SARS-CoV-2, where D-alanine treatment improved survival rates and reduced body weight loss .
Metabolic Studies
The pharmacokinetics of D-alanine have been extensively studied to understand its absorption, distribution, metabolism, and excretion in humans:
- Kinetic Analysis : A study involving healthy volunteers showed that after oral administration of D-alanine, plasma levels peaked quickly, indicating rapid absorption. The peak concentration was reached at approximately 0.6 hours post-ingestion, with a half-life of about 0.46 hours . This rapid kinetics suggests that D-alanine could be effectively used in clinical settings where quick metabolic responses are required.
Table 1: Kinetic Parameters of D-Alanine
Parameter | Low Dose (12,366 μmoL) | High Dose (33,708 μmoL) |
---|---|---|
Peak Concentration (Cmax) | 588.4 ± 40.9 μM | 1692.0 ± 69.3 μM |
Time to Peak (tmax) | 0.60 ± 0.06 h | 0.85 ± 0.06 h |
Clearance | 12.5 ± 0.3 L/h | Similar |
Half-life | 0.46 ± 0.04 h | Similar |
特性
分子量 |
96.1 |
---|---|
純度 |
98% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。